molecular formula C8H5FN2O B15071756 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1019021-92-1

8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B15071756
CAS No.: 1019021-92-1
M. Wt: 164.14 g/mol
InChI Key: ATAZVRYYGDIEJT-UHFFFAOYSA-N
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Description

8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 8th position and an aldehyde group at the 3rd position of the imidazo[1,2-a]pyridine ring. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods may include the use of specific reagents and catalysts under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Substitution reactions at the fluorine or aldehyde positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it has been studied for its ability to inhibit urease, an enzyme involved in the hydrolysis of urea. The compound’s fluorine and aldehyde groups play crucial roles in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

  • 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
  • 3-Chloro-8-fluoroimidazo[1,2-a]pyridine

Comparison: Compared to similar compounds, 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the fluorine atom at the 8th position and the aldehyde group at the 3rd position provides distinct chemical properties that can be exploited in various applications .

Properties

IUPAC Name

8-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAZVRYYGDIEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717170
Record name 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019021-92-1
Record name 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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